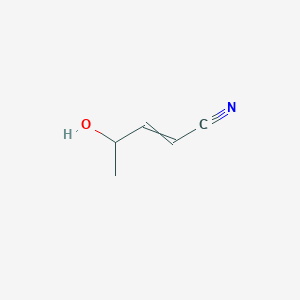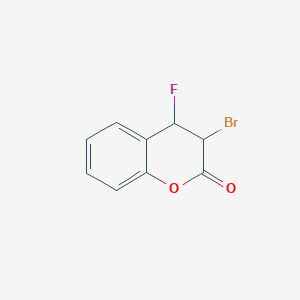![molecular formula C13H26INOS B14427602 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide CAS No. 85109-36-0](/img/structure/B14427602.png)
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the butanoylsulfanyl group. Common synthetic routes include nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with a butanoylsulfanyl precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The butanoylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are the substituted piperidine derivatives.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Thiols are the main products formed.
科学研究应用
1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide has several applications in scientific research:
作用机制
The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction, and elimination reactions .
相似化合物的比较
Similar Compounds
- 1-[2-(Butanoylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium bromide
- 1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium chloride
Uniqueness
The presence of the iodide ion, in particular, influences its reactivity and interactions with other molecules .
属性
CAS 编号 |
85109-36-0 |
|---|---|
分子式 |
C13H26INOS |
分子量 |
371.32 g/mol |
IUPAC 名称 |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide |
InChI |
InChI=1S/C13H26NOS.HI/c1-4-6-13(15)16-10-9-14(3)8-5-7-12(2)11-14;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
LDFRYRJRLAISSF-UHFFFAOYSA-M |
规范 SMILES |
CCCC(=O)SCC[N+]1(CCCC(C1)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


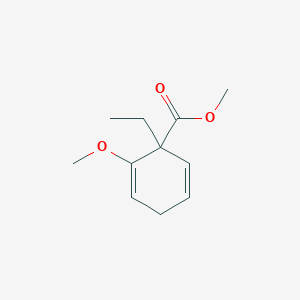
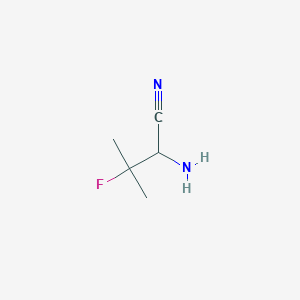
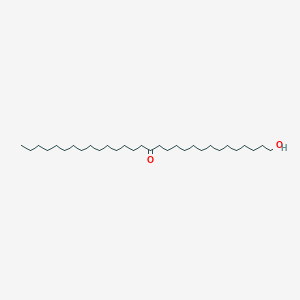

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
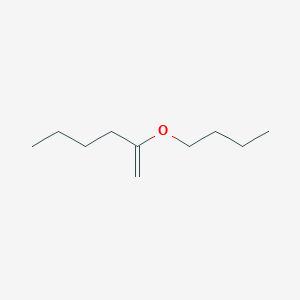
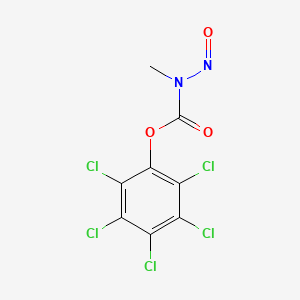
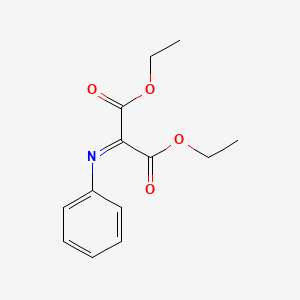
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
